methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate
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Overview
Description
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate is an organic compound with a complex structure that includes a bromomethyl group, a ketone, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate typically involves the bromination of a precursor compound, such as methyl 2-oxocycloheptane-1-carboxylate. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, where the ketone group is further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl and ketone groups on biological systems, providing insights into their reactivity and interactions.
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate involves its reactivity due to the presence of the bromomethyl group and the ketone. The bromomethyl group can participate in nucleophilic substitution reactions, while the ketone can undergo reduction or oxidation. These reactions can lead to the formation of various products that can interact with biological targets or be used in further synthetic transformations.
Comparison with Similar Compounds
Methyl 2-oxocycloheptane-1-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 1-(chloromethyl)-2-oxocycloheptane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Methyl 1-(hydroxymethyl)-2-oxocycloheptane-1-carboxylate: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness: Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity that can be exploited in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
107987-01-9 |
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Molecular Formula |
C10H15BrO3 |
Molecular Weight |
263.1 |
Purity |
95 |
Origin of Product |
United States |
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